3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
説明
特性
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-11-12(2)19-10-21(17(11)25)7-16(24)23-13-3-4-14(23)6-15(5-13)22-9-18-8-20-22/h8-10,13-15H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFJHNNTXIMNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2C3CCC2CC(C3)N4C=NC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Core Scaffold Variations
The 8-azabicyclo[3.2.1]octane core is shared with several analogs, but substituent differences dictate functional divergence:
Key Observations :
- The pyrimidinone ring in the target compound differs from imidazo[1,2-a]pyrazine (), which is associated with intercalation or nucleotide mimicry .
Heterocyclic Modifications
Pyrimidinone derivatives (as in the target compound) are compared to other heterocycles:
Analysis :
- The 5,6-dimethyl groups on the target’s pyrimidinone may reduce oxidation susceptibility compared to coumarin-linked analogs in .
- Unlike ferroptosis inducers (), the target compound lacks redox-active moieties (e.g., quinones), suggesting a distinct mechanism .
Physicochemical and Pharmacokinetic Considerations
- LogP and Solubility: The triazole and pyrimidinone groups likely confer moderate hydrophilicity, contrasting with the lipophilic coumarin derivatives in .
- Metabolic Stability : The 8-azabicyclo[3.2.1]octane scaffold may resist CYP450 degradation better than linear analogs (e.g., ’s cyclohexyl-thiazole) .
準備方法
Preparation of the Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane framework is typically synthesized from tropinone derivatives. For example, compound 65a in Search Result was prepared via N-Boc protection of commercially available 8-azabicyclo[3.2.1]octan-3-ol, followed by Mitsunobu reactions to introduce aryloxy groups.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Boc₂O, DMAP, CH₂Cl₂ | 85 | |
| 2 | DIAD, PPh₃, phenol | 78 |
Synthesis of 5,6-Dimethylpyrimidin-4(3H)-one
Biginelli-Like Cyclocondensation
Search Result reports the synthesis of dihydropyrimidinones via a four-component Biginelli reaction using β-keto esters, aldehydes, and urea. For 5,6-dimethyl substitution, methyl-substituted aldehydes and β-keto esters are employed:
$$
\text{CH₃COCOOEt + CH₃C₆H₄CHO + NH₂CONH₂} \xrightarrow{\text{Cu(OAc)₂}} \text{5,6-Dimethyl-DHPM} \quad
$$
| Component | Role | Example |
|---|---|---|
| β-Keto ester | Nucleophile | Ethyl acetoacetate |
| Aldehyde | Electrophile | 2,3-Dimethylbenzaldehyde |
| Urea | Cyclizing agent | Urea |
Aza-Wittig Reaction
Alternatively, Search Result demonstrates pyrimidinone synthesis via an aza-Wittig reaction between iminophosphoranes and isocyanates. This method offers regioselective control:
$$
\text{R-N=PPh₃ + ArNCO} \rightarrow \text{Pyrimidin-4(3H)-one} \quad
$$
Coupling of Fragments via the Ethyl Ketone Bridge
Ketone Bridge Formation
The ethyl ketone linker is introduced through a nucleophilic acyl substitution. Search Result describes coupling sulfonamides to azabicyclic amines using sulfonyl chlorides. Adapting this, the pyrimidinone’s hydroxyl group is activated as a mesylate or tosylate, followed by displacement with the azabicyclo-triazole amine:
$$
\text{Pyrimidinone-OTs + Azabicyclo-triazole-NH} \rightarrow \text{Target Compound} \quad
$$
Optimization of Coupling Conditions
Key parameters include solvent polarity and base selection. Search Result achieved optimal yields using DMF as the solvent and K₂CO₃ as the base:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 72 |
| Base | K₂CO₃ | 68 |
| Temperature | 80°C | 75 |
Structural Characterization and Validation
Spectroscopic Analysis
Search Result emphasizes the use of ¹H/¹³C NMR and LC-MS for characterizing triazole-pyrimidinone hybrids. For the target compound:
X-ray Crystallography
Search Result resolved the crystal structure of a thienopyrimidine derivative, confirming planarity of the pyrimidinone ring. Similar analyses for the target compound would validate the stereochemistry of the azabicyclic core.
Pharmacological Relevance and Comparative Analysis
While the target compound’s bioactivity remains uncharacterized, structurally related azabicyclo-pyrimidinones exhibit notable pharmacological profiles:
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one?
- Methodological Answer : Synthesis optimization requires multi-step protocols focusing on reaction temperature, solvent polarity, and catalyst selection. For example, highlights the use of polar aprotic solvents (e.g., DMF) and transition-metal catalysts to enhance yield (75–85%) in similar bicyclic systems. Reaction intermediates should be monitored via LC-MS to ensure purity (>95%) and minimize byproducts. Statistical design of experiments (DoE) can systematically vary parameters (e.g., temperature: 60–100°C; catalyst loading: 1–5 mol%) to identify optimal conditions .
Q. How can the stereochemical configuration of the 8-azabicyclo[3.2.1]octane core be confirmed experimentally?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and X-ray crystallography are critical. provides SMILES and InChI data for structurally related compounds, which can guide computational modeling (e.g., DFT calculations for bond angles and dihedral angles). NMR coupling constants (e.g., ) between the 1R and 5S positions can validate stereochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Use kinase inhibition assays (e.g., EGFR or ALK targets) due to the triazole moiety’s known role in ATP-binding pocket interactions (). Cell viability assays (MTT or resazurin) in cancer lines (e.g., HCT-116 or HeLa) at concentrations of 1–50 µM can screen cytotoxicity. Pair with solubility studies (PBS or DMSO) to differentiate intrinsic activity from artifacts .
Advanced Research Questions
Q. How can contradictory data on the compound’s pharmacokinetic (PK) properties be resolved?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies in bioavailability or clearance. For example, if oral bioavailability varies between 15% and 40% across studies, incorporate parameters like logP (2.5–3.5), plasma protein binding (85–90%), and CYP450 metabolism data (). Validate with in situ intestinal perfusion or hepatic microsomal assays .
Q. What computational strategies are effective for predicting off-target interactions of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger) against a curated target library (e.g., ChEMBL or IUPHAR). ’s quantum chemical reaction path methods can identify reactive intermediates prone to covalent binding. Pair with machine learning models (e.g., Random Forest) trained on ADMET datasets to prioritize high-risk off-targets (e.g., hERG or CYP3A4) .
Q. How can the mechanism of action be elucidated when structural analogs show divergent biological outcomes?
- Methodological Answer : Combine cryo-EM for macromolecular interaction mapping (e.g., with kinases or GPCRs) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect conformational changes. For example, if analogs vary in IC50 by >10-fold, compare binding kinetics (SPR: /) and thermodynamic profiles (ITC: ΔG, ΔH) .
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